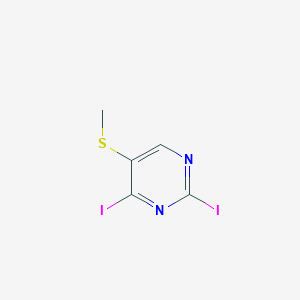
2,4-Diiodo-5-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-diiodo-5-(methylthio)- is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diiodo-5-(methylthio)- typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2,4-dichloropyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The methylthio group can be introduced through nucleophilic substitution using a thiol reagent, such as methylthiol, under basic conditions .
Industrial Production Methods
Industrial production of Pyrimidine, 2,4-diiodo-5-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-diiodo-5-(methylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the iodine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 2,4-diiodo-5-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-diiodo-5-(methylthio)- is primarily related to its ability to interact with biological targets through its functional groups. The iodine atoms and methylthio group can form interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2,4-dichloro-5-(methylthio)-: Similar structure but with chlorine atoms instead of iodine.
Pyrimidine, 2,4-dibromo-5-(methylthio)-: Bromine atoms replace the iodine atoms.
Pyrimidine, 2,4-diiodo-5-(ethylthio)-: Ethylthio group instead of methylthio.
Uniqueness
Pyrimidine, 2,4-diiodo-5-(methylthio)- is unique due to the presence of iodine atoms, which impart distinct reactivity and biological activity compared to its chloro and bromo analogs
Propriétés
Numéro CAS |
100276-81-1 |
|---|---|
Formule moléculaire |
C5H4I2N2S |
Poids moléculaire |
377.98 g/mol |
Nom IUPAC |
2,4-diiodo-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4I2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 |
Clé InChI |
UVSAIIJMRROJBV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=C(N=C1I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


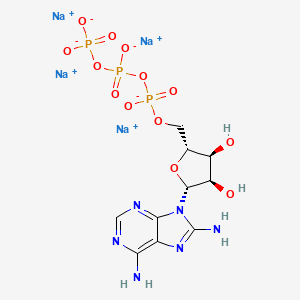
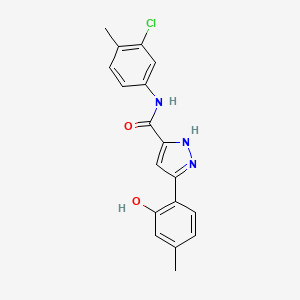
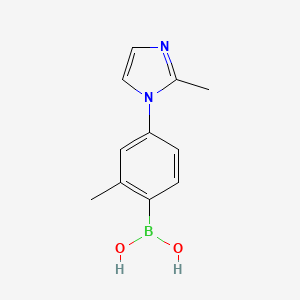

![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
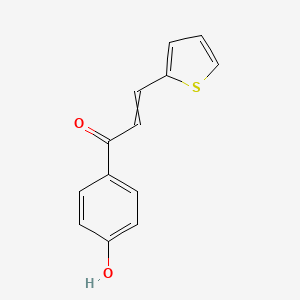
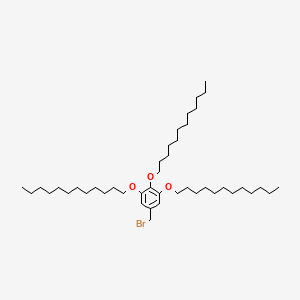
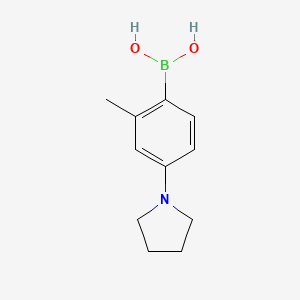
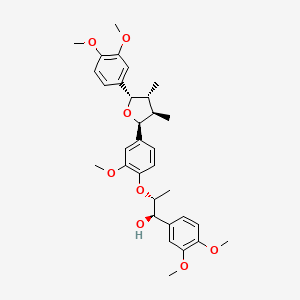


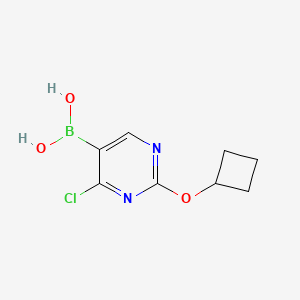
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
